2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Description

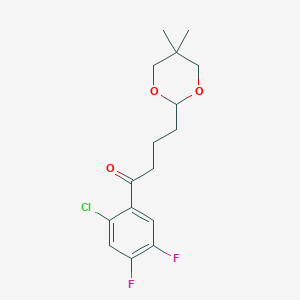

Chemical Structure: This compound features a butyrophenone backbone (four-carbon chain terminating in a ketone group) substituted at the 4-position with a 5,5-dimethyl-1,3-dioxan-2-yl moiety. The aromatic ring is functionalized with chlorine at the 2' position and fluorine at the 4' and 5' positions (Figure 1).

Properties

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-12(18)13(19)7-11(10)17/h6-7,15H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLMUBQVZBXFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2Cl)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646074 | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-32-9 | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Benzoyl Chloride Derivative

One of the primary methods for synthesizing 2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves the reaction between a benzoyl chloride derivative and 5,5-dimethyl-1,3-dioxane-2-ylmethanol:

- Reactants:

- 2-Chlorobenzoyl chloride : Provides the chlorinated aromatic core.

- 5,5-Dimethyl-1,3-dioxane-2-ylmethanol : Introduces the dioxane group.

-

- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

- Temperature: Typically maintained at room temperature or slightly elevated (~30–40°C).

-

- The benzoyl chloride derivative is added dropwise to a solution of the dioxane alcohol in an organic solvent such as dichloromethane (DCM).

- TEA is added slowly to facilitate the reaction.

-

- The crude product is purified via recrystallization or column chromatography using silica gel.

Industrial Scale Production

For large-scale production, similar synthetic routes are employed but optimized for higher efficiency:

- Reactors: Large-scale reactors with precise temperature and pressure controls are used.

- Solvent Recovery: Solvents like DCM are recovered and reused to minimize waste.

- Yield Optimization: Reaction conditions are fine-tuned to maximize yield (e.g., adjusting reactant ratios or reaction time).

Reaction Analysis

Types of Reactions

The synthesis involves several types of reactions:

- Esterification: Formation of the ester bond between benzoyl chloride and the dioxane alcohol.

- Electrophilic Substitution: The chlorine atom on benzoyl chloride acts as an electrophilic site for substitution.

Common Reagents

The following reagents are commonly used:

- Base: Triethylamine (TEA) or pyridine.

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Data Table: Reaction Parameters

| Step | Reactants | Solvent | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Esterification | 2-Chlorobenzoyl chloride + Dimethyl dioxane alcohol | Dichloromethane | Triethylamine | ~30–40°C | ~85–90 |

| Purification | Crude product | Ethanol | N/A | Room temp | ~95 |

Notes on Optimization

To improve synthesis efficiency:

- Anhydrous Conditions: Essential for preventing hydrolysis during esterification.

- Temperature Control: Maintaining optimal temperature ensures high conversion rates without side reactions.

- Stoichiometry: Using a slight excess of benzoyl chloride improves yield.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H19ClF2O3

- CAS Number : 24727980

The presence of a butyrophenone backbone combined with difluorinated aromatic groups and a dioxane moiety contributes to its unique biological activities.

Antipsychotic Activity

Research indicates that derivatives of butyrophenones are often explored for their antipsychotic properties. The compound may exhibit affinity for dopamine receptors (D1, D2) and serotonin receptors (5-HT2A), making it a candidate for treating schizophrenia and other psychotic disorders.

Case Study : A study evaluated various butyrophenone derivatives for their binding affinities to dopamine and serotonin receptors. The results indicated that modifications in the side chains significantly influenced receptor affinity and selectivity, suggesting that 2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone could be optimized for enhanced therapeutic effects .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of butyrophenones. The compound may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Activity Assessment

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | SH-SY5Y | 10 | 85 |

| Control (No Treatment) | SH-SY5Y | - | 55 |

This data suggests that the compound significantly improves cell viability compared to untreated controls .

Positron Emission Tomography (PET)

The compound's ability to bind selectively to certain receptors makes it a candidate for use in PET imaging studies. It can potentially serve as a tracer to visualize neurotransmitter activity in vivo.

Case Study : A study utilizing PET imaging assessed the binding of various compounds to serotonin receptors in animal models. The findings highlighted that structurally similar compounds to this compound demonstrated effective receptor occupancy, indicating its potential as a PET tracer .

Synthesis of Novel Derivatives

The synthesis of this compound can lead to the development of novel derivatives with enhanced biological activities. The synthetic routes often involve palladium-catalyzed reactions that allow for the introduction of various functional groups.

Data Table: Synthesis Conditions

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki Coupling | Palladium(0) | 70 |

| Stille Coupling | Copper(I) Iodide | 78 |

These synthetic methodologies provide pathways to explore structure-activity relationships further and optimize pharmacological profiles .

Mechanism of Action

The mechanism of action of 2’-chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to certain enzymes or receptors, while the dioxane ring may contribute to the overall stability and solubility of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₆H₁₉ClF₂O₃ (calculated from analogues in ).

- Molecular Weight : ~297–331 g/mol (varies with halogenation pattern) .

- Synthesis : Likely involves nucleophilic aromatic substitution (SNAr) using Cs₂CO₃ as a base and DMF as solvent, analogous to methods for related compounds (e.g., ).

Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly for agents targeting bacterial enoyl-acyl carrier protein reductase ().

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound belongs to a family of halogenated butyrophenones with a 5,5-dimethyl-1,3-dioxan-2-yl group. Key structural differences among analogues include:

Notes:

Physical and Chemical Properties

Tables and Figures :

- Table 1: Structural comparison of analogues.

- Figure 1: Hypothesized synthesis pathway (refer to ).

Biological Activity

2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898757-35-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

The molecular formula of this compound is C17H21ClF2O3, with a molar mass of 346.8 g/mol. Its structure features a butyrophenone core substituted with a chloro and difluorophenyl moiety and a dioxane ring, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H21ClF2O3 |

| Molar Mass | 346.8 g/mol |

| CAS Number | 898757-35-2 |

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors. Specifically, the compound has been investigated for its affinity towards dopamine D2 receptors and serotonin receptors.

- Dopamine D2 Receptor Interaction : Studies have shown that compounds designed with similar structures can act as ligands for dopamine D2 receptors, which are critical in regulating mood and behavior. The binding affinity and efficacy of these compounds can influence dopaminergic signaling pathways relevant to psychiatric disorders .

- Serotonin Receptor Modulation : The compound may also exhibit activity on serotonin receptors (e.g., 5-HT1A), which are implicated in anxiety and depression management. Antagonism at these receptors can lead to varying effects on mood and cognition .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

- Neurotransmitter Receptor Binding : Binding assays reveal that the compound has a moderate affinity for dopamine D2 receptors. For instance, a study using radiolabeled ligands indicated a specific binding ratio (SBR) decrease of approximately 6–16% in cortical regions after treatment with similar compounds .

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the pharmacodynamics of the compound:

- Behavioral Effects : Administration in rodent models has shown alterations in locomotor activity and anxiety-like behaviors, suggesting potential anxiolytic or antipsychotic properties .

Case Studies

Several case studies illustrate the therapeutic potential of compounds related to this compound:

- Case Study on Antipsychotic Activity : A study involving a series of butyrophenones demonstrated that modifications at the phenyl ring significantly enhanced D2 receptor binding affinity and reduced side effects commonly associated with antipsychotic medications .

- Clinical Implications : Clinical trials assessing similar compounds have reported improvements in symptoms of schizophrenia and bipolar disorder, underscoring the relevance of receptor-targeted therapies .

Q & A

Basic: What synthetic methodologies are optimal for preparing the 5,5-dimethyl-1,3-dioxane moiety in this compound?

Answer:

The 5,5-dimethyl-1,3-dioxane group can be introduced via nucleophilic substitution or coupling reactions. For example, in -(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol was coupled with 1,3-dichloro-4-fluorobenzene using Cs₂CO₃ as a base in DMF at 130°C for 14 hours . Alternative routes involve oxazolidinone intermediates (e.g., coupling with (R)-4-phenyl-2-oxazolidinone via mixed anhydride methods, as in ) . Key variables include solvent polarity, base strength, and reaction time.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Identifies carbonyl (C=O, ~1635 cm⁻¹) and ether (C-O, ~1091 cm⁻¹) stretches ( ) .

- NMR : ¹H/¹³C NMR resolves fluorinated aromatic protons (δ 6.5–7.5 ppm) and the dioxane ring (δ 1.0–1.5 ppm for CH₃ groups).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 299.3 in ) .

Advanced: How can stereochemical outcomes be controlled during synthesis of fluorinated butyrophenone derivatives?

Answer:

Chiral auxiliaries or asymmetric catalysis may enforce stereocontrol. For example, utilized (R)-4-phenyl-2-oxazolidinone to direct stereochemistry during coupling . Computational modeling (e.g., DFT) of transition states could predict steric/electronic effects from the 5,5-dimethyl-dioxane group on reaction pathways.

Advanced: How should researchers resolve contradictory yield data from different synthetic routes?

Answer:

Contradictions (e.g., 51% yield in vs. 80% in other routes) require systematic analysis:

- Variable Screening : Test catalyst (Cs₂CO₃ vs. K₂CO₃), solvent (DMF vs. THF), and temperature.

- Mechanistic Studies : Probe whether side reactions (e.g., hydrolysis of the dioxane ring) occur under acidic/basic conditions.

- Purification Efficiency : Compare recrystallization () vs. column chromatography ( ) recovery rates .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

- Recrystallization : Use CH₂Cl₂/EtOAc mixtures to remove polar impurities () .

- Column Chromatography : Optimize gradients (e.g., hexanes → 60% EtOAc/hexanes) for separation of fluorinated byproducts ( ) .

Advanced: What mechanistic insights explain the reactivity of the 2'-chloro-4',5'-difluorophenyl group in coupling reactions?

Answer:

The electron-withdrawing Cl and F substituents activate the aryl ring for nucleophilic aromatic substitution (SNAr). highlights Cs₂CO₃ as a strong base, deprotonating phenolic intermediates to facilitate coupling . Computational studies could quantify the ortho/para-directing effects of fluorine on regioselectivity.

Basic: How can researchers validate the stability of the dioxane ring under reaction conditions?

Answer:

- Thermal Stability : Monitor decomposition via TGA or in situ FT-IR at elevated temperatures (e.g., 130°C in ) .

- Acid/Base Stability : Expose the compound to acidic (HCl) or basic (NaOH) conditions and track dioxane ring integrity via ¹H NMR.

Advanced: How does the 5,5-dimethyl-dioxane group influence the compound’s pharmacokinetic properties?

Answer:

The dioxane ring enhances metabolic stability by shielding the ketone group from enzymatic reduction ( ) . Comparative studies with non-methylated analogs (e.g., 5-monosubstituted dioxanes) could quantify steric effects on bioavailability using in vitro microsomal assays.

Basic: What analytical challenges arise in distinguishing regioisomers of fluorinated butyrophenones?

Answer:

- Chromatography : Use chiral stationary phases (CSPs) to separate enantiomers (e.g., ’s oxazolidinone derivatives) .

- NMR NOE : Nuclear Overhauser effects differentiate substituent positions on the aromatic ring.

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

- Docking Studies : Model interactions between the dioxane ring and target enzymes (e.g., enoyl-acyl carrier protein reductase in ) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity using analogs from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.